molecular formula C7H10N2O4 B3322087 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid CAS No. 1416704-15-8

4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid

Cat. No.: B3322087
CAS No.: 1416704-15-8
M. Wt: 186.17 g/mol
InChI Key: XEMQZDXXLWKXEQ-UHFFFAOYSA-N
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Description

It is an important pharmaceutical intermediate, primarily used in the synthesis of piperazine penicillin and cefoperazone . This compound plays a crucial role in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid involves the use of triphosgene as a reagent. Triphosgene reacts with D(-)-2-[(4-ethyl-2,3-dioxo-1-piperazineyl)-carbonylamino]-2-(4-hydroxyphenyl)acetic acid in methylene dichloride at 0-5°C in the presence of triethylamine. This method is advantageous due to its mild conditions and clean process.

Industrial Production Methods: In industrial settings, the compound is synthesized using di-(trichloromethyl) carbonate as a formyl chloridizing reagent, trimethyl chlorosilane as an activator and protectant, and triethylamine as an acid-binding agent and catalyst . The reaction is carried out with the addition of crystallizing agents such as n-hexane, petroleum ether, hexamethyl disiloxane, dipropyl ether, and cyclohexane to separate out the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.

    Substitution: It is commonly used in substitution reactions to form derivatives such as amino (thienyl)benzamide derivatives, which are used as histone deacetylase inhibitors with antitumor activity.

Common Reagents and Conditions:

    Triphosgene: Used in the synthesis process under mild conditions.

    Triethylamine: Acts as an acid-binding agent and catalyst.

Major Products Formed:

    Cefbuperazone: A second-generation cephalosporin antibiotic.

    Histone Deacetylase Inhibitors: Amino (thienyl)benzamide derivatives with antitumor activity.

Scientific Research Applications

4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various chemical intermediates and derivatives.

    Biology: Plays a role in the biosynthesis of antibiotics such as cefoperazone.

    Medicine: Integral in the development of pharmaceutical compounds, particularly antibiotics.

    Industry: Utilized in the production of piperazine penicillin and other pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid involves its role as an intermediate in the enzymic biosynthesis of cefoperazone . It acts by forming key intermediates that contribute to the final structure of the antibiotic, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

    4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride: A closely related compound used in similar applications.

    ®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid: Another derivative with similar structural features.

Uniqueness: 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid is unique due to its specific role in the synthesis of piperazine penicillin and cefoperazone, making it a valuable intermediate in pharmaceutical manufacturing .

Properties

IUPAC Name

4-ethyl-2,3-dioxopiperazine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-2-8-3-4-9(7(12)13)6(11)5(8)10/h2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMQZDXXLWKXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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